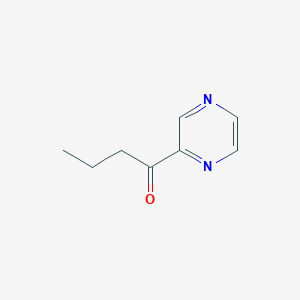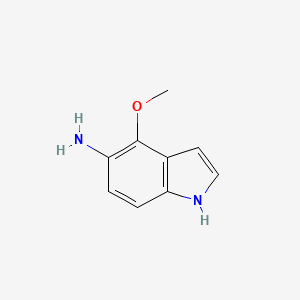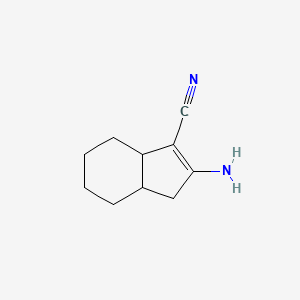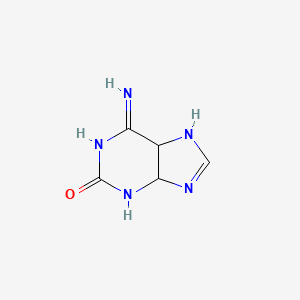
2-(Trifluoromethyl)oxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoroacetaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)oxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)oxazol-4-one.
Reduction: Formation of 2-(Trifluoromethyl)oxazolidine.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)oxazole: Lacks the hydroxyl group at the fourth position.
4-Hydroxy-2-methyl-oxazole: Contains a methyl group instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Trifluoromethyl)oxazol-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C4H2F3NO2 |
|---|---|
Poids moléculaire |
153.06 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1,3-oxazol-4-ol |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-2(9)1-10-3/h1,9H |
Clé InChI |
UHQFMYHJFJUODS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)




![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)


![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
